molecular formula C8H10O4 B2712756 2,8-Dioxaspiro[4.5]decane-1,4-dione CAS No. 2092415-35-3

2,8-Dioxaspiro[4.5]decane-1,4-dione

Cat. No.: B2712756
CAS No.: 2092415-35-3
M. Wt: 170.164
InChI Key: SKUIGYKVHGGEIF-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[4.5]decane-1,4-dione (CAS No. 2092415-35-3) is a spirocyclic diketone with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol . Its structure comprises a cyclopentane ring fused to a 1,4-dione moiety via a spiro carbon, with two oxygen atoms in the 2,8-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, though its biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

2,8-dioxaspiro[4.5]decane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-6-5-12-7(10)8(6)1-3-11-4-2-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUIGYKVHGGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dioxaspiro[4.5]decane-1,4-dione typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions usually include heating the mixture under reflux to facilitate the formation of the desired product .

Industrial Production Methods: For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dioxaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spiro compounds, which can be further functionalized for specific applications .

Scientific Research Applications

2,8-Dioxaspiro[4.5]decane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dioxaspiro[4.5]decane-1,4-dione and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, certain derivatives act as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The inhibition of RIPK1 can prevent cell death in various pathological conditions, making these compounds potential therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c)
  • Structure : Features a spiro[4.5]decane core with two nitrogen atoms (6,9-positions) and aryl substituents.
  • Synthesis : Prepared via refluxing carboxylic acid derivatives with ethylenediamine in HCl/dioxane, yielding 50–60% .
  • Properties : Melting points range from 60–88°C ; for example, 5a (6-phenyl derivative) has a m.p. of 73–74°C .
  • Applications : Serve as intermediates for anticonvulsant agents (e.g., alkylated derivatives like 6a–i) .
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f)
  • Structure : Larger spiro[5.5]undecane system with nitrogen atoms at 1,4-positions.
  • Synthesis : Higher yields (60–85%) compared to spiro[4.5]decane analogues due to steric and electronic factors .
  • Properties : Higher melting points (e.g., 5d: 162°C ) due to increased molecular symmetry .
Spiro[4.5]decane-1,4-dione
  • Structure : Lacks the 8-oxa group, resulting in a simpler diketone framework.
  • Synthesis: Produced via acetal cleavage and ethanolysis, as described in classical organic methodologies .
  • Applications : Used in ring-expansion reactions to synthesize cyclohexyl derivatives .
Cladosporicin A (2,7-Diazaspiro[4.5]decane-1,4-dione)
  • Structure : Contains nitrogen atoms at 2,7-positions, conjugated with a tetramate moiety.
  • Applications : Exhibits weak cytotoxicity against human tumor cell lines (HTCLs) .
Table 1: Key Properties of Selected Spirocyclic Compounds
Compound Name Core Structure Heteroatoms Molecular Formula Melting Point (°C) Yield (%) Key Applications
2,8-Dioxaspiro[4.5]decane-1,4-dione Spiro[4.5]decane O, O C₈H₁₀O₄ Not reported Synthetic intermediate
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) Spiro[4.5]decane N, N C₁₄H₁₅N₂O₂ 73–74 50 Anticonvulsant precursor
Spiro[4.5]decane-1,4-dione Spiro[4.5]decane None C₉H₁₂O₂ Not reported Organic synthesis
Cladosporicin A Spiro[4.5]decane N, N C₁₀H₁₃N₂O₃ Not reported Cytotoxic agent
Key Observations:
  • Heteroatom Influence : Oxygen-containing spiro compounds (e.g., 2,8-dioxaspiro) exhibit lower polarity compared to nitrogen analogues, affecting solubility and reactivity .
  • Synthetic Yields : Diazaspiro derivatives (e.g., 5d–f) achieve higher yields (up to 85%) due to optimized reaction conditions .
  • Biological Activity : Nitrogen-containing spiro compounds (e.g., 5a–f, cladosporicin A) show marked bioactivity (anticonvulsant, cytotoxic), whereas oxygen-based analogues are less explored in pharmacological contexts .

Biological Activity

Overview

2,8-Dioxaspiro[4.5]decane-1,4-dione is a unique spirocyclic compound characterized by the incorporation of two oxygen atoms into its structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural properties suggest interactions with biological targets that may lead to therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H14O3C_{10}H_{14}O_3 with a molecular weight of approximately 170.16 g/mol. The presence of a spirocyclic structure contributes to its distinct reactivity and biological activity compared to other compounds in its class.

Research indicates that compounds with similar spirocyclic structures often interact with delta opioid receptors , suggesting that this compound may also exhibit analgesic effects through modulation of the opioid signaling pathway. This interaction could potentially lead to changes in cellular signaling pathways associated with pain and inflammation.

Biochemical Pathways

The compound is hypothesized to engage in biochemical pathways involving:

  • Opioid receptor modulation : Similar compounds have shown analgesic properties by binding to opioid receptors.
  • Enzyme inhibition : Derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in the context of inflammatory diseases .

Case Studies and Experimental Data

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

  • Analgesic Potential :
    • A study demonstrated that compounds derived from similar structures exhibited significant analgesic effects in animal models, suggesting potential applications in pain management.
  • Enzyme Inhibition :
    • Derivatives were evaluated for their ability to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation. Some derivatives showed promising results with IC50 values indicating effective inhibition .
  • Cytotoxicity :
    • A synthesized derivative was found to be significantly more cytotoxic than its parent compound, indicating that structural modifications can enhance biological activity. For instance, the derivative 2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one exhibited cytotoxicity fifteen-fold greater than the original compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotable Findings
6,10-Dioxaspiro[4.5]decane-7,9-dioneSpirocyclicAnalgesicSimilar action on opioid receptors
1,5-Dioxaspiro[5.5]undecane-2,4-dioneSpirocyclicAntimicrobialEffective against bacterial strains
2,8-Diazaspiro[4.5]decan-1-oneDiazaspirocyclicRIPK1 InhibitorPotent inhibition observed

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